molecular formula C24H22N2O7S B15009793 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15009793
M. Wt: 482.5 g/mol
InChI Key: APSYHHVKHXBKAA-UHFFFAOYSA-N
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Description

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzisothiazole moiety and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions

    Preparation of Benzisothiazole Moiety: This can be achieved through the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.

    Formation of the Intermediate: The benzisothiazole intermediate is then reacted with methylamine to introduce the methylamino group.

    Coupling with Trimethoxybenzoate: Finally, the intermediate is coupled with 3,4,5-trimethoxybenzoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H22N2O7S/c1-26(23-18-7-5-6-8-21(18)34(28,29)25-23)16-9-11-17(12-10-16)33-24(27)15-13-19(30-2)22(32-4)20(14-15)31-3/h5-14H,1-4H3

InChI Key

APSYHHVKHXBKAA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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